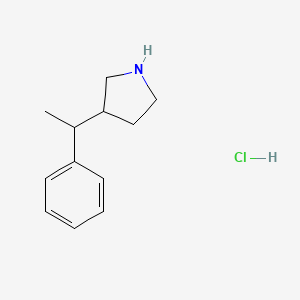

3-(1-Phenylethyl)pyrrolidine hydrochloride

描述

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The chiral pyrrolidine scaffold is a privileged structure in organic and medicinal chemistry due to its prevalence in a vast array of biologically active natural products, pharmaceuticals, and catalysts. acs.orgnih.govfrontiersin.org Its significance can be attributed to several key factors:

Ubiquity in Nature and Medicine: Pyrrolidine rings are integral components of numerous alkaloids, amino acids like proline and hydroxyproline, and a wide range of approved drugs. mdpi.com This natural prevalence has inspired chemists to utilize the pyrrolidine motif in the design of new therapeutic agents targeting a spectrum of diseases, including those affecting the central nervous system, as well as infectious and inflammatory conditions. nih.govnih.gov

Role in Asymmetric Catalysis: Chiral pyrrolidine derivatives, most notably those derived from proline, have been instrumental in the development of organocatalysis. nih.gov These catalysts can facilitate a multitude of chemical transformations with high enantioselectivity, offering an environmentally benign alternative to traditional metal-based catalysts. The defined three-dimensional structure of the pyrrolidine ring is crucial for creating a chiral environment that directs the stereochemical outcome of a reaction.

Structural and Physicochemical Properties: The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents. nih.gov This three-dimensional character is highly advantageous in drug design, as it enables molecules to engage with the complex topographies of biological targets like enzymes and receptors with high specificity. The nitrogen atom in the ring can act as a hydrogen bond acceptor and a basic center, further contributing to molecular interactions.

The development of new and efficient methods for the synthesis of substituted chiral pyrrolidines is an active area of research, employing strategies such as 1,3-dipolar cycloadditions, palladium-catalyzed carboamination, and biocatalytic C-H amination. acs.orgnih.govthieme-connect.com

Academic Justification for In-Depth Investigation of 3-(1-Phenylethyl)pyrrolidine hydrochloride

The academic justification for a detailed investigation into this compound stems from its unique combination of three key structural motifs: the chiral pyrrolidine ring, the phenylethyl group, and its defined stereochemistry.

A Versatile Chiral Building Block: The compound serves as a valuable precursor for the synthesis of more complex molecules. The pyrrolidine nitrogen can be readily functionalized, while the phenyl group can undergo various aromatic substitution reactions. This allows for the systematic generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. The synthesis of 3-substituted pyrrolidines is a significant area of research, with methods like palladium-catalyzed hydroarylation being developed to access these valuable structures. researchgate.net

Probing Biological Systems: The phenylethylamine substructure is a well-known pharmacophore present in many psychoactive compounds and neurotransmitters. wikipedia.org The incorporation of this moiety into a rigid pyrrolidine framework creates a conformationally constrained analogue. Studying such compounds can provide valuable insights into the specific spatial requirements for receptor binding and biological activity. For instance, related phenethyl-pyrrolidine derivatives have been investigated for their interaction with the vesicular monoamine transporter 2 (VMAT2), highlighting the potential for this structural class to modulate neurotransmitter systems. nih.gov

Potential in Asymmetric Synthesis: Beyond its potential as a pharmacophore, the chiral nature of this compound makes it a candidate for development as a chiral auxiliary or ligand in asymmetric synthesis. The fixed stereocenters could impart a high degree of stereocontrol in reactions involving substrates that coordinate to the pyrrolidine nitrogen or interact with the molecule's chiral environment.

In essence, this compound is not merely a single molecule but a gateway to a diverse range of chemical entities. Its systematic study is justified by its potential to yield novel catalysts, new therapeutic leads, and a deeper understanding of the stereochemical factors that govern molecular recognition in both chemical and biological systems.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-(1-phenylethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10(12-7-8-13-9-12)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUUVYAAJNTJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Phenylethyl Pyrrolidine Hydrochloride

Stereoselective Synthesis Approaches to 3-(1-Phenylethyl)pyrrolidine hydrochloride

Stereoselective synthesis is crucial for producing specific isomers of 3-(1-Phenylethyl)pyrrolidine, which contains two chiral centers. The spatial arrangement of the substituents significantly influences the compound's properties. Methodologies to control this stereochemistry include asymmetric catalysis, diastereoselective routes, and the use of chiral auxiliaries.

Asymmetric Catalysis in the Enantioselective Preparation of this compound

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like pyrrolidines. This approach utilizes a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer over the other. A common strategy is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines, which can produce highly functionalized pyrrolidines. nih.gov

While a specific asymmetric catalytic synthesis for this compound is not extensively documented, the synthesis of analogous 3-aryl pyrrolidines provides a strong precedent. For example, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to produce 3-aryl pyrrolidines. This process can be adapted to be asymmetric by using chiral phosphine (B1218219) ligands on the palladium catalyst.

A proposed enantioselective synthesis could involve the asymmetric hydrogenation of a pyrroline (B1223166) precursor, 3-(1-phenylethyl)-1H-pyrrole, using a chiral iridium or rhodium catalyst. Such hydrogenations are well-established for creating stereocenters with high enantiomeric excess (ee).

Table 1: Asymmetric Catalysis for Pyrrolidine (B122466) Synthesis (Analogous Reactions)

| Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Pd(OAc)₂ / (R)-BINAP | Allylic Acetate & Imine | Substituted Pyrrolidine | >90% |

| [Ir(COD)Cl]₂ / (S)-P-Phos | N-Heteroaromatic | Chiral Tetrahydroisoquinoline | 96% |

| Chiral Phosphoric Acid | Unsaturated Amine | Chiral Pyrrolidine | >95% |

This table presents data from analogous asymmetric reactions to illustrate the potential effectiveness of the methodologies.

Diastereoselective Routes to this compound

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. For 3-(1-Phenylethyl)pyrrolidine, this involves controlling the cis/trans relationship between the substituents at the C3 and the phenylethyl group's chiral center.

One effective method is the organocatalytic cascade reaction. For instance, a highly diastereoselective synthesis of polysubstituted pyrrolidines can be achieved through a cascade reaction involving a reversible aza-Henry reaction followed by a dynamic kinetic resolution-driven aza-Michael cyclization. sci-hub.se This approach can generate up to three stereogenic centers with excellent diastereomeric ratios (dr).

Another established route is the Lewis acid-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which yields pyrrolidines with high diastereoselectivity, typically favoring a cis relationship between the 2- and 5-substituents. dntb.gov.ua By selecting appropriate precursors, such as 1-phenylethylamine (B125046), this methodology can be adapted to control the stereochemistry relative to the phenylethyl group.

Table 2: Diastereoselective Synthesis of Substituted Pyrrolidines (Representative Data)

| Reaction Type | Catalyst | Substrates | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Aza-Henry/Aza-Michael Cascade | Cinchona Alkaloid Derivative | Nitroalkene, Aldimine | >20:1 |

| Three-Component Reaction | Yb(OTf)₃ | Aldehyde, Amine, Cyclopropanediester | >95:5 (cis) |

| [3+2] Cycloaddition | Copper(I) Triflate | Diazo Ester, Imine, Alkene | >95:5 (trans) |

This table showcases results from diastereoselective syntheses of analogous pyrrolidine structures.

Chiral Auxiliary-Mediated Syntheses of this compound and its Derivatives

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The 1-phenylethylamine (PEA) moiety within the target molecule is itself a widely used chiral auxiliary. researchgate.netbeilstein-journals.org This intrinsic feature makes chiral auxiliary-based synthesis a particularly elegant and direct strategy.

In this approach, enantiopure (R)- or (S)-1-phenylethylamine serves as both a reactant and the source of stereochemical control. nih.gov A plausible synthetic route involves the conjugate addition of enantiopure 1-phenylethylamine to an appropriate α,β-unsaturated ester, such as ethyl 4-bromocrotonate. The resulting amino ester can then undergo intramolecular cyclization to form a pyrrolidinone ring. The stereocenter of the 1-phenylethyl group directs the formation of the new stereocenter at the C3 position of the pyrrolidine ring. Subsequent reduction of the amide and ester functionalities would yield the desired 3-(1-phenylethyl)pyrrolidine. The diastereoselectivity of such cyclizations is often high, controlled by the steric hindrance of the chiral auxiliary. mdpi.com

Novel Reaction Pathways and Precursor Chemistry for this compound

Recent advances in synthetic chemistry have introduced novel methods for constructing the pyrrolidine ring, offering new efficiencies and access to diverse derivatives. These include electroreductive cyclization and multicomponent reactions.

Electroreductive Cyclization Strategies for Pyrrolidine Ring Formation

Electroreductive cyclization is an electrochemical method that can form heterocyclic rings under mild conditions. nih.gov The synthesis of pyrrolidine derivatives has been successfully achieved by the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor. beilstein-journals.orgbeilstein-journals.org

For the synthesis of 3-(1-Phenylethyl)pyrrolidine, a precursor imine could be formed from the condensation of an appropriate amine and aldehyde. A plausible pathway would involve the reaction of an imine derived from an amine like benzylamine (B48309) with a molecule containing the 1-phenylethyl moiety and a terminal dihaloalkane. The key step is the cathodic reduction of the imine to generate a radical anion, which then undergoes intramolecular cyclization. nih.gov The use of a flow microreactor enhances the efficiency of this process due to the large specific surface area for the reduction to occur. beilstein-journals.org

Table 3: Electroreductive Cyclization for Heterocycle Synthesis

| Imine Precursor | Dihaloalkane | Product | Yield (Flow Reactor) |

|---|---|---|---|

| Benzylideneaniline | 1,4-Dibromobutane | 1,2-Diphenylpyrrolidine | 57% |

| Benzylideneaniline | 1,5-Dibromopentane | 1,2-Diphenylpiperidine | 55% |

Data from the synthesis of related N-aryl pyrrolidine and piperidine (B6355638) derivatives illustrates the utility of this method. beilstein-journals.org

Multicomponent Reactions Leading to this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov The 1,3-dipolar cycloaddition of azomethine ylides is a prominent MCR for constructing polysubstituted pyrrolidines. nih.gov

A potential three-component synthesis for a 3-(1-Phenylethyl)pyrrolidine derivative could involve the reaction of an aldehyde, an amino acid ester, and an alkene dipolarophile. For instance, the reaction between benzaldehyde, an N-substituted glycine (B1666218) ester, and styrene (B11656) could, in the presence of a suitable catalyst, generate an azomethine ylide that undergoes cycloaddition with styrene to form a highly substituted pyrrolidine ring with a phenyl group at the 3-position. sci-hub.se By using an amino ester derived from 1-phenylethylamine, this strategy could be adapted to synthesize the target compound. These reactions often proceed with high diastereoselectivity. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. youtube.comjddhs.com

One of the core tenets of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalytic processes are inherently more atom-economical, generating less waste as the catalyst can be used in small amounts and theoretically recycled indefinitely. youtube.com In the context of synthesizing 3-aryl pyrrolidines, palladium-catalyzed cross-coupling reactions and hydroarylation processes exemplify this principle. researchgate.net These methods often allow for the direct formation of carbon-carbon bonds with high efficiency and selectivity.

The choice of solvent is another critical aspect of green chemistry. Many traditional organic syntheses employ volatile and often toxic organic solvents. Green approaches advocate for the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For instance, the development of water-soluble catalysts or performing reactions in aqueous media can significantly reduce the environmental footprint of a synthesis. nih.gov Organocatalytic methods, which utilize small organic molecules as catalysts, can often be performed under milder conditions and sometimes in greener solvents, contributing to a more sustainable process. nih.govnih.gov

Furthermore, energy efficiency is a key consideration. Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times and increased yields, thereby consuming less energy compared to conventional heating methods. researchgate.net The optimization of reaction conditions, such as temperature and pressure, is also vital for minimizing energy consumption.

Optimization of Synthetic Protocols for Enhanced Yield and Stereocontrol of this compound

The synthesis of this compound presents a stereochemical challenge due to the presence of two chiral centers. Achieving high diastereoselectivity and enantioselectivity is paramount, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity.

Various strategies have been developed to control the stereochemical outcome of the synthesis. Asymmetric multicomponent reactions offer an efficient approach to construct highly substituted pyrrolidine derivatives with multiple stereogenic centers in a single step. nih.gov The use of chiral auxiliaries or catalysts in these reactions can effectively direct the stereochemistry of the product.

Organocatalysis has proven to be a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. nih.govnih.govbeilstein-journals.org Chiral organocatalysts, such as those derived from proline, can activate substrates in a stereocontrolled manner, leading to the formation of the desired enantiomer with high purity. nih.gov The optimization of these catalytic systems often involves screening different catalyst structures, solvents, and reaction conditions to maximize both yield and stereoselectivity. For instance, a highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines was achieved through an organocatalytic dynamic kinetic resolution cascade, yielding products with excellent diastereomeric ratios and high enantiomeric excess. pkusz.edu.cn

Palladium-catalyzed C(sp³)–H arylation is another sophisticated method for the stereocontrolled synthesis of 3-substituted pyrrolidines. By employing a directing group, it is possible to achieve high regio- and stereoselectivity in the arylation of the pyrrolidine ring. acs.org Optimization of this process involves fine-tuning the catalyst system, including the palladium precursor and the ligand, as well as the reaction conditions to achieve the desired outcome.

The table below summarizes the impact of different catalytic systems and conditions on the yield and stereoselectivity of reactions relevant to the synthesis of 3-substituted pyrrolidines.

| Catalyst/Method | Substrate(s) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

| Organocatalyst (Cinchona alkaloid-derived) | Aldimine, Nitroalkene | Dichloromethane | Room Temperature | 50-95 | Single isomer | >90 | pkusz.edu.cn |

| Yb(OTf)₃ | Aldehyde, Amine, 1,1-Cyclopropanediester | Not specified | Not specified | Good | High (cis favored) | Not applicable | organic-chemistry.org |

| Palladium-catalyzed C-H Arylation | N-Boc-pyrrolidine-3-carboxylic acid derivative, Aryl iodide | Not specified | Not specified | 25-69 | High (cis) | Not applicable | acs.org |

| Organocatalyst (Pyrrolidine-based) | 3-Phenylpropionaldehyde, trans-β-nitrostyrene | Methylcyclohexane | 0 | 87 | 92:8 (syn) | 85 (syn) | beilstein-journals.org |

Table 1: Comparison of Catalytic Methods for the Synthesis of Substituted Pyrrolidines

This interactive table allows for the comparison of different synthetic approaches, highlighting the conditions that favor high yield and stereocontrol. The continuous development and optimization of these synthetic protocols are essential for the efficient and sustainable production of this compound and other valuable pyrrolidine derivatives.

Stereochemical Elucidation and Analysis of 3 1 Phenylethyl Pyrrolidine Hydrochloride

Advanced Spectroscopic Techniques for Absolute and Relative Configuration Assignment

A combination of sophisticated spectroscopic methods is indispensable for the unambiguous determination of the stereochemistry of complex molecules like 3-(1-Phenylethyl)pyrrolidine hydrochloride. These techniques provide detailed information about the spatial arrangement of atoms and the subtle differences between stereoisomers.

X-ray crystallography stands as the definitive method for determining the absolute and relative configuration of chiral molecules in the solid state. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of each atom to be determined. For this compound, a single-crystal X-ray diffraction analysis would yield unequivocal proof of the relative stereochemistry of the two chiral centers at C3 of the pyrrolidine (B122466) ring and the benzylic carbon of the phenylethyl group. Furthermore, by employing anomalous dispersion effects, the absolute configuration of the molecule can be established. nih.gov

While specific crystallographic data for this compound is not widely available in the surveyed literature, studies on related chiral pyrrolidine derivatives highlight the power of this technique. For instance, the crystal structures of various N-substituted and C3-substituted pyrrolidines have been elucidated, revealing preferred conformations of the five-membered ring (envelope or twist) and the spatial orientation of the substituents. nih.govnih.gov These studies demonstrate that intermolecular interactions, such as hydrogen bonding involving the pyrrolidine nitrogen and the hydrochloride counter-ion, play a crucial role in the crystal packing. nih.gov

Table 1: Hypothetical Crystallographic Data for a Diastereomer of this compound

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1209.6 |

| Z | 4 |

| Calculated density (g/cm³) | 1.15 |

| R-factor | 0.045 |

Note: This data is illustrative and not based on a published crystal structure of the specific compound.

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. wikipedia.org These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org For this compound, the aromatic chromophore of the phenylethyl group would give rise to characteristic CD signals. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the chiral centers. rsc.org By comparing the experimental CD spectrum with that of a reference compound of known absolute configuration or with spectra predicted by theoretical calculations, the absolute configuration of a given enantiomer can be determined. Studies on α-phenylethylamine and its derivatives have shown that substitution on the phenyl ring can influence the CD spectra. rsc.orgresearchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. mgcub.ac.inkud.ac.in An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows a characteristic peak and trough, known as a Cotton effect, in the region of an absorption band. libretexts.org The sign of the Cotton effect (positive or negative) in the ORD spectrum of this compound would be indicative of the absolute configuration of the enantiomer being analyzed.

Table 2: Illustrative Chiroptical Data for Enantiomers of 3-(1-Phenylethyl)pyrrolidine

| Technique | Enantiomer | Wavelength (nm) | Signal |

|---|---|---|---|

| CD | (R,R) | 262 | Positive Cotton Effect |

| CD | (S,S) | 262 | Negative Cotton Effect |

| ORD | (R,R) | 268 | Peak |

| ORD | (S,S) | 268 | Trough |

Note: This data is hypothetical and serves to illustrate the expected differences between enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating the relative stereochemistry of diastereomers. While enantiomers are indistinguishable by standard NMR techniques, diastereomers exhibit different chemical shifts and coupling constants for their corresponding nuclei.

For this compound, which exists as two pairs of enantiomers (diastereomeric pairs), ¹H and ¹³C NMR spectroscopy can be used to differentiate between the (R,S)/(S,R) and (R,R)/(S,S) pairs. The different spatial arrangement of the phenylethyl group relative to the pyrrolidine ring in the two diastereomers leads to distinct magnetic environments for the protons and carbons, resulting in unique sets of NMR signals for each diastereomer. rsc.orgchemicalbook.com

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) , provide further insights into the relative stereochemistry. A COSY spectrum reveals proton-proton coupling networks, helping to assign the signals of the pyrrolidine ring and the phenylethyl side chain. longdom.org A NOESY spectrum identifies protons that are close in space, providing crucial information about the relative orientation of the substituents on the two chiral centers. mdpi.com For example, observing a NOE between a proton on the phenylethyl group and a specific proton on the pyrrolidine ring can help to establish their cis or trans relationship. nih.gov

Table 3: Representative ¹H NMR Chemical Shift Differences for Diastereomers of a 3-Substituted Pyrrolidine Derivative

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) |

|---|---|---|

| Pyrrolidine H2α | 3.15 | 3.25 |

| Pyrrolidine H2β | 2.90 | 2.98 |

| Pyrrolidine H3 | 2.50 | 2.65 |

| Phenylethyl CH | 3.80 | 3.95 |

| Phenylethyl CH₃ | 1.45 | 1.55 |

Note: This data is illustrative and based on general principles of NMR spectroscopy for diastereomers.

Methodologies for Stereoisomeric Purity Assessment of this compound

Ensuring the stereoisomeric purity of a chiral compound is of paramount importance, particularly in the pharmaceutical industry. Chiral chromatography is the primary technique used for this purpose, allowing for the separation and quantification of all stereoisomers.

Chiral chromatography is a powerful technique for separating stereoisomers. nih.gov This can be achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of enantiomers and diastereomers. For this compound, a chiral stationary phase, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose), can be employed to differentiate between the enantiomers of each diastereomeric pair. mdpi.comresearchgate.net The different interactions of the enantiomers with the chiral selector in the stationary phase lead to different retention times, allowing for their separation and quantification. nih.govresearchgate.net The separation of the diastereomeric pairs can often be achieved on a standard achiral stationary phase due to their different physical properties.

Chiral Gas Chromatography (GC) is another valuable technique for the separation of volatile chiral compounds. The enantiomers of 3-(1-Phenylethyl)pyrrolidine could potentially be separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. core.ac.uk Derivatization of the amine group may be necessary to improve volatility and chromatographic performance.

The enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample of this compound can be accurately determined by integrating the peak areas of the separated stereoisomers in the chromatogram.

Table 4: Example of Chiral HPLC Method Parameters for the Separation of Chiral Amines

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: These are typical starting conditions and would require optimization for the specific compound.

Computational and Theoretical Investigations of 3 1 Phenylethyl Pyrrolidine Hydrochloride

Quantum Chemical Calculations of Conformational Preferences and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are standard methods for investigating the conformational landscape of a molecule. For a compound like 3-(1-Phenylethyl)pyrrolidine hydrochloride, this analysis would involve identifying all possible spatial arrangements (conformers) arising from the rotation around single bonds—specifically, the bond connecting the phenylethyl group to the pyrrolidine (B122466) ring and the puckering of the pyrrolidine ring itself.

The goal would be to calculate the relative electronic energies of these conformers to determine the most stable, low-energy structures. Such studies on other pyrrolidine derivatives have shown that small energy differences between conformers necessitate high-accuracy computational methods to achieve reliable results. researchgate.net The analysis would typically result in a potential energy surface map, indicating the energetically favored conformations the molecule is most likely to adopt.

Molecular Dynamics Simulations of this compound in Solution or Confined Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would model its behavior in a solvent, typically water, to understand how it interacts with its environment. These simulations can reveal information about the stability of the compound's conformations in solution, its solvation shell structure, and its dynamic behavior. While MD simulations have been applied to various pyrrolidine derivatives to explore their binding affinity with biological targets, no such studies have been published for this specific compound. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By calculating these parameters for the lowest-energy conformers of this compound, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimentally obtained data to validate the computed structures and provide a more detailed interpretation of the experimental results. For instance, specific peaks in an NMR spectrum could be assigned to individual atoms in the molecule's 3D structure. mdpi.com However, no such correlational studies for this compound are available.

Elucidation of Reaction Mechanisms Involving this compound as Reactant or Catalyst

Pyrrolidine derivatives are often used as organocatalysts in chemical reactions. researchgate.netchemrxiv.org Computational studies in this area focus on elucidating the step-by-step mechanism of these reactions. This involves calculating the energies of reactants, products, intermediates, and transition states to map out the entire reaction pathway. Such an investigation for this compound, if it were used as a catalyst, would reveal the energetic barriers of the reaction and provide insights into how the catalyst facilitates the chemical transformation. rsc.org

Applications of 3 1 Phenylethyl Pyrrolidine Hydrochloride in Advanced Organic Synthesis

3-(1-Phenylethyl)pyrrolidine hydrochloride as a Chiral Ligand in Asymmetric Catalysis

The free amine form of 3-(1-Phenylethyl)pyrrolidine, derived from its hydrochloride salt, is a versatile chiral ligand. The pyrrolidine (B122466) nitrogen acts as a Lewis base, capable of coordinating to a metal center, while the stereocenter on the phenylethyl group directs the stereochemical outcome of a catalyzed reaction. This scaffold is integral to the design of ligands for a variety of asymmetric transformations. nih.gov The combination of the sterically demanding phenylethyl group and the defined five-membered ring structure creates a well-defined chiral pocket around a metal catalyst, influencing the facial selectivity of substrate approach.

Derivatives of the 3-(1-Phenylethyl)pyrrolidine scaffold are particularly effective as organocatalysts, especially in enamine and iminium ion-based catalysis for key carbon-carbon bond-forming reactions. nih.gov

Michael Addition: In the asymmetric Michael addition, the chiral pyrrolidine moiety reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. The stereochemistry of the phenylethyl group dictates the facial bias of the enamine, which then attacks the Michael acceptor (e.g., a nitroolefin) from a preferred direction. This process leads to the formation of a γ-nitroketone with high levels of stereocontrol. Merrifield resin-supported organocatalysts incorporating a pyrrolidine unit have demonstrated excellent enantioselectivities (up to 98% ee) and diastereoselectivities (up to 99:1 dr) in the Michael addition of ketones to nitrostyrenes. nih.gov

Aldol (B89426) Reactions: Similarly, in the direct asymmetric aldol reaction, a chiral pyrrolidine catalyst activates a ketone donor via enamine formation. researchgate.net This enamine then reacts with an aldehyde acceptor. The catalyst's structure, including the chiral substituent, is crucial for shielding one face of the enamine, thereby controlling the stereochemistry of the newly formed C-C bond and the β-hydroxy carbonyl product. nih.gov While specific data for this compound is not prevalent, related prolinamide catalysts featuring an (S)-1-phenylethylamine group have proven effective. For instance, trans-4-Hydroxy-(S)-prolinamide containing this chiral amine was identified as a superior catalyst in the asymmetric aldol reaction under solvent-free conditions. nih.gov

Below is a table summarizing representative results for Michael additions catalyzed by pyrrolidine-based organocatalysts, illustrating the high degree of stereocontrol achievable with this scaffold.

| Catalyst Type | Reaction | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Resin-Supported Pyrrolidine | Michael Addition | Ketones + Nitrostyrenes | up to 92 | up to 99:1 | up to 98 |

| Cinchona-derived Quaternary Ammonium Salt | Vinylogous Michael Addition | γ-Lactams + Styrylisoxazoles | Good | Moderate | Moderate |

This table presents data for related pyrrolidine-based catalyst systems to illustrate the potential efficacy of the 3-(1-Phenylethyl)pyrrolidine scaffold. nih.govmdpi.com

The 3-(1-Phenylethyl)pyrrolidine scaffold is a valuable template for ligand design due to its modular nature and robust stereochemical influence. biosynth.com Key design principles include:

Stereodirecting Group: The chiral (1-Phenylethyl) group is the primary source of asymmetry. Its size and orientation are critical for creating an effective chiral environment that differentiates between the prochiral faces of the substrate.

Pyrrolidine Ring: The five-membered ring provides a rigid backbone, which restricts conformational freedom. This rigidity helps to maintain a well-defined spatial arrangement of the coordinating atoms and the stereodirecting group, leading to more predictable and higher enantioselectivity. researchgate.netnih.gov

Functionalization: The pyrrolidine nitrogen and other positions on the ring can be readily modified. For example, phosphine (B1218219) or oxazoline (B21484) moieties can be introduced to create multidentate ligands (e.g., PNN ligands) suitable for coordinating with transition metals like iridium or rhodium in asymmetric hydrogenation reactions. google.com This functionalization allows for the fine-tuning of the ligand's electronic and steric properties to optimize catalytic activity and selectivity for specific transformations.

This compound as a Chiral Building Block for Complex Molecular Architectures

Beyond its role in catalysis, this compound is a valuable chiral building block. The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. nih.govnih.govnih.gov Using an enantiomerically pure starting material like 3-(1-Phenylethyl)pyrrolidine ensures that the desired stereochemistry is incorporated into the final target molecule from the outset, a strategy known as the "chiral pool" approach.

This compound can be used in syntheses where the pyrrolidine ring forms a core part of the final structure. escholarship.org Its functional handle, the secondary amine, allows for a wide range of chemical transformations, including alkylation, acylation, and reductive amination, to build more complex molecular frameworks. The presence of the phenylethyl group can also be leveraged in synthetic strategies, either by retaining it in the final product or by using it as a temporary chiral auxiliary that is removed at a later stage. The synthesis of polysubstituted pyrrolidines often relies on such chiral precursors to achieve stereocontrol. researchgate.net

Role of this compound in Stereocontrolled Total Synthesis Strategies

In the context of total synthesis, stereocontrol is paramount. The use of chiral building blocks derived from this compound can simplify complex synthetic routes by pre-installing a key stereocenter. This approach can significantly reduce the number of steps required to achieve the target molecule compared to methods that establish stereochemistry later in the synthesis.

For example, a synthetic strategy might involve the coupling of a chiral pyrrolidine derivative with other fragments to assemble the carbon skeleton of a natural product. The inherent stereochemistry of the pyrrolidine fragment guides the stereochemical outcome of subsequent reactions, such as cyclizations or additions, ensuring the correct relative and absolute stereochemistry in the final product. rsc.org This is particularly important in the synthesis of alkaloids and other nitrogen-containing natural products where the pyrrolidine ring is a common feature. nih.govmdpi.com The enantioselective synthesis of pyrrolidines is a topic of significant interest, and methods like palladium-catalyzed asymmetric [3+2] cycloadditions often employ chiral ligands that may share structural similarities with the 3-(1-Phenylethyl)pyrrolidine scaffold to construct the desired ring system with high stereocontrol. nih.gov

Chemical Reactivity and Derivatization Studies of 3 1 Phenylethyl Pyrrolidine Hydrochloride

Functionalization Reactions of the Pyrrolidine (B122466) Ring System in 3-(1-Phenylethyl)pyrrolidine hydrochloride

The pyrrolidine ring in this compound is a versatile scaffold for a variety of functionalization reactions. wikipedia.orgchemicalbook.com The secondary amine is the most reactive site, readily undergoing reactions to form N-substituted derivatives. chemicalbook.com Additionally, the carbon atoms of the ring, particularly those adjacent to the nitrogen (α-positions), can be functionalized under specific conditions. rsc.org

The hydrochloride form of the compound implies that the pyrrolidine nitrogen is protonated. For most functionalization reactions at the nitrogen to occur, deprotonation with a suitable base is a necessary prerequisite to liberate the lone pair of electrons, thus rendering the nitrogen nucleophilic.

Common functionalization reactions of the pyrrolidine ring include:

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is a fundamental transformation. This is typically achieved by reacting the free base form of 3-(1-Phenylethyl)pyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct.

N-Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides yields N-acylpyrrolidines. This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the generated acid.

Reductive Amination: The pyrrolidine nitrogen can be functionalized via reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the initial formation of an iminium ion, which is then reduced in situ, commonly with reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to form a new carbon-nitrogen bond.

α-Functionalization: While the nitrogen is the most reactive site, the α-carbon atoms can also be functionalized. rsc.org This often involves the formation of an enamine or an iminium ion intermediate, which can then react with electrophiles. rsc.org For instance, α-arylation of pyrrolidines has been achieved using oxidizing agents to form an iminium ion that is subsequently trapped by an aromatic nucleophile. rsc.org

| Reaction Type | Typical Reagents | Product Class | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I, BnBr) | Tertiary amine | Base (e.g., K2CO3, Et3N), organic solvent (e.g., CH3CN, DMF) |

| N-Acylation | Acyl chloride (e.g., CH3COCl), Acid anhydride (B1165640) (e.g., (CH3CO)2O) | Amide | Base (e.g., Et3N, pyridine), organic solvent (e.g., CH2Cl2, THF) |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | Tertiary amine | Acid catalyst (optional), organic solvent (e.g., CH2Cl2, CH3OH) |

Regioselective and Stereoselective Modifications at the Phenylethyl Moiety of this compound

The phenylethyl moiety of this compound offers additional sites for chemical modification, namely the aromatic ring and the benzylic position. Reactions targeting this part of the molecule can be designed to be regioselective (controlling the position of substitution on the aromatic ring) or stereoselective (controlling the configuration of newly formed stereocenters). khanacademy.orgwikipedia.orgwikipedia.orgpharmaguideline.com

Aromatic Ring Functionalization:

The phenyl group is susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The pyrrolidinylethyl substituent is generally considered to be an activating group and an ortho, para-director due to the electron-donating nature of the alkyl group. However, under acidic conditions, protonation of the pyrrolidine nitrogen would render the substituent deactivating and a meta-director. The choice of reaction conditions is therefore critical in determining the regiochemical outcome.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst.

Nitration: The use of a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring can be performed, although these reactions can be complicated by the presence of the basic nitrogen atom, which can coordinate to the Lewis acid catalyst.

More advanced C-H functionalization techniques offer alternative ways to modify the aromatic ring. For instance, palladium-catalyzed meta-C-H arylation has been reported for phenylethyl alcohol derivatives, suggesting that similar strategies could potentially be applied to this compound, likely requiring a suitable directing group. nih.govnih.govresearchgate.net

Benzylic Position Functionalization:

The benzylic carbon (the carbon atom attached to both the phenyl ring and the pyrrolidine ring) is activated towards certain reactions due to its proximity to the aromatic system. Functionalization at this position can be achieved through various methods, often involving radical or ionic intermediates. Benzylic deprotonation, facilitated by π-coordination to a transition metal, is another strategy for functionalizing this position. rsc.org

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Modifications to either the pyrrolidine ring or the phenylethyl moiety can induce significant changes in the electronic and steric properties of the molecule, thereby influencing its chemical behavior. nih.govbeilstein-journals.org

Electronic Effects:

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can profoundly affect the nucleophilicity of the pyrrolidine nitrogen and the electron density of the aromatic ring.

On the Pyrrolidine Ring: An N-acyl group, for example, is a strong EWG that significantly reduces the basicity and nucleophilicity of the pyrrolidine nitrogen due to resonance delocalization of the lone pair of electrons onto the carbonyl oxygen.

On the Phenyl Ring: Substituents on the aromatic ring influence its reactivity towards electrophilic aromatic substitution. EDGs (e.g., methoxy, methyl) will activate the ring, making it more susceptible to attack by electrophiles, and will direct incoming electrophiles to the ortho and para positions. Conversely, EWGs (e.g., nitro, cyano) will deactivate the ring and direct incoming electrophiles to the meta position. wikipedia.org

Steric Effects:

The size and spatial arrangement of substituents can play a crucial role in the reactivity and selectivity of derivatization reactions. nih.gov

Steric Hindrance at the Nitrogen: Bulky substituents on the pyrrolidine nitrogen can hinder its ability to act as a nucleophile, potentially slowing down or preventing reactions at this site.

Diastereoselectivity: The existing stereocenter at the benzylic position can influence the stereochemical outcome of reactions at other parts of the molecule, leading to the preferential formation of one diastereomer over another. This is a key consideration in the synthesis of chiral molecules. For instance, in the functionalization of the pyrrolidine ring, the bulky phenylethyl group at the 3-position may direct incoming reagents to the less sterically hindered face of the ring.

| Modification Site | Substituent Type | Effect on Pyrrolidine N Nucleophilicity | Effect on Aromatic Ring Reactivity (EAS) | Potential Steric Influence |

|---|---|---|---|---|

| N-Acyl | Electron-Withdrawing | Decreased | Deactivating (meta-directing effect from protonated form is removed) | Can influence conformation of the pyrrolidine ring |

| N-Alkyl | Electron-Donating | Slightly Increased | Activating (ortho, para-directing) | Increased steric hindrance at the nitrogen |

| Phenyl Ring (para-NO2) | Electron-Withdrawing | Slightly Decreased (Inductive effect) | Deactivated | Minimal direct steric effect on the pyrrolidine ring |

| Phenyl Ring (para-OCH3) | Electron-Donating | Slightly Increased (Inductive effect) | Activated | Minimal direct steric effect on the pyrrolidine ring |

Emerging Research Avenues and Future Directions for 3 1 Phenylethyl Pyrrolidine Hydrochloride

Integration of 3-(1-Phenylethyl)pyrrolidine hydrochloride Synthesis and Application in Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and superior scalability. nih.govrsc.org The integration of chiral pyrrolidine (B122466) synthesis into flow methodologies is an active area of research, demonstrating the potential for rapid, efficient, and scalable production of compounds like this compound. rsc.org

Research has successfully established continuous flow protocols for creating libraries of α-chiral pyrrolidines with high diastereoselectivity and yields, achieving reaction times of less than 150 seconds. rsc.org Such systems provide a blueprint for the potential large-scale production of this compound and its analogues. A key advantage of flow synthesis is the ability to telescope reaction steps, combining multiple transformations into a single, uninterrupted process, which significantly boosts productivity and sustainability compared to batch methods. researchgate.net

The application of catalysts, including polymer-supported chiral pyrrolidine catalysts, in continuous-flow systems has been demonstrated for asymmetric reactions, showcasing the potential for using 3-(1-Phenylethyl)pyrrolidine-derived catalysts in a continuous manufacturing setting. researchgate.net These heterogeneous catalysts can be packed into reactor columns, allowing for easy separation from the product stream and continuous reuse, thereby improving process economics.

| Parameter | Batch Processing | Flow Chemistry | Source(s) |

| Reaction Time | Hours to days | Seconds to minutes | rsc.org |

| Scalability | Limited by reactor size, safety concerns | Readily scalable by extending run time or using parallel reactors | nih.govrsc.org |

| Heat & Mass Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio | nih.gov |

| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes at any given time reduce risk | nih.gov |

| Throughput | Variable, batch-dependent | High and continuous (e.g., up to 7.45 g/h for a related pyrrolidine) | rsc.org |

Exploration of this compound Derivatives in Materials Science (non-biological applications)

The unique chiral structure of 3-(1-Phenylethyl)pyrrolidine makes it an attractive moiety for the development of advanced functional materials. By chemically modifying the core structure, it can be incorporated into polymers or inorganic frameworks to create materials with tailored properties for non-biological applications, particularly in catalysis and optics.

One promising avenue is the creation of heterogeneous catalysts. Researchers have successfully incorporated pyrrolidine building units into hybrid organosilica materials through sol-gel processes. nih.gov These materials act as robust, recyclable catalysts for asymmetric reactions. A derivative of 3-(1-Phenylethyl)pyrrolidine could be similarly functionalized with silane (B1218182) groups and co-condensed to form a chiral hybrid material, leveraging the compound's stereochemical information to direct enantioselective transformations in a solid-state catalyst.

Another area of exploration is in the field of chiral polymers. Chiral monomers can be polymerized to create macromolecules whose chirality influences their physical and optical properties. mdpi.com Functionalizing 3-(1-Phenylethyl)pyrrolidine with a polymerizable group, such as a vinyl or methacrylate (B99206) moiety, would enable its use as a chiral monomer. The resulting polymers could find applications in chiral chromatography as stationary phases for enantiomeric separations or in optics as materials that interact with circularly polarized light. mdpi.comresearchgate.net

| Material Type | Pyrrolidine Derivative Function | Potential Application | Source(s) |

| Hybrid Organosilica | Chiral catalytic center integrated into a solid support | Heterogeneous asymmetric catalysis | nih.gov |

| Polymer-Supported Catalysts | Chiral ligand/catalyst grafted onto a polymer backbone | Recyclable catalysts for flow or batch synthesis | researchgate.net |

| Chiral Copolymers | Chiral monomer that imparts chirality to the entire macromolecule | Chiral stationary phases for HPLC, optical materials | mdpi.com |

| Metal-Organic Frameworks (MOFs) | Chiral ligand or building block for constructing porous frameworks | Enantioselective separations, asymmetric catalysis | nih.gov |

Innovative Strategies for Derivatization to Enhance Synthetic Utility of this compound

The synthetic utility of this compound can be significantly expanded through innovative derivatization strategies that introduce new functional groups or modify the core scaffold. These strategies aim to convert the relatively simple building block into a more versatile intermediate for complex molecule synthesis. nih.gov

One key strategy involves the functionalization of the pyrrolidine ring itself. While the phenylethyl group provides a crucial chiral influence, the pyrrolidine nitrogen and carbon atoms are prime targets for modification. For instance, biocatalytic approaches using engineered enzymes like cytochrome P450 variants have shown promise for intramolecular C(sp³)–H amination to construct pyrrolidine rings, a strategy that could be adapted for late-stage functionalization. nih.gov Furthermore, transition-metal-catalyzed methods are being developed for the regio- and enantioselective hydroalkylation of pyrrolidine precursors, allowing for the controlled installation of substituents at the C2 or C3 positions. organic-chemistry.org

Another innovative approach is to use the pyrrolidine as a scaffold to create novel chiral derivatizing agents. For example, chiral aminopyrrolidines have been developed as reagents that react with carboxylic acids to enable their sensitive detection and enantiomeric separation by mass spectrometry. nih.gov By modifying the 3-(1-Phenylethyl)pyrrolidine structure—for instance, by introducing an amino group on the ring or a reactive handle on the phenyl group—new reagents could be designed for chiral analysis or for use as complex ligands in asymmetric catalysis. The classical 1,3-dipolar cycloaddition reaction also remains a powerful tool for constructing highly substituted pyrrolidine rings, offering a pathway to complex derivatives from simpler precursors. nih.gov

| Derivatization Strategy | Target Site | Purpose / Outcome | Source(s) |

| Catalytic C-H Functionalization | Pyrrolidine ring C-H bonds | Introduction of new alkyl or aryl groups at specific positions | nih.govorganic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Synthesis of the ring itself | Creates highly substituted pyrrolidine scaffolds with multiple stereocenters | nih.gov |

| N-Functionalization | Pyrrolidine nitrogen | Attachment of activating groups, catalysts, or polymerizable moieties | mdpi.com |

| Side-Chain Modification | Phenyl ring of the phenylethyl group | Introduction of electronic-donating/withdrawing groups or reactive handles | nih.gov |

常见问题

Q. Basic

- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or aerosols .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light, heat (>25°C), and incompatible materials (strong oxidizers) .

Which analytical methods are optimal for characterizing this compound purity and structure?

Q. Advanced

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase resolves polar impurities. Mass spectrometry (LC-MS) confirms molecular ion peaks (e.g., [M+H]+) .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions on the pyrrolidine ring. For example, coupling constants (J) in ¹H NMR distinguish cis/trans stereochemistry .

How do structural modifications to the pyrrolidine ring affect the pharmacological profile of 3-(1-Phenylethyl)pyrrolidine derivatives?

Q. Advanced

- Steric Effects : Substituents at the 3-position (e.g., fluorine or methyl groups) alter receptor binding kinetics. For instance, 3-fluoro analogs of arylcyclohexylamines show enhanced discriminative stimulus effects in rats compared to unsubstituted derivatives .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) on the phenyl ring increase metabolic stability but may reduce blood-brain barrier penetration. Quantitative structure-activity relationship (QSAR) modeling can guide rational design .

What in vivo models are suitable for evaluating the behavioral pharmacology of this compound?

Q. Advanced

- Rodent Behavioral Assays :

- Neurochemical Analysis : Microdialysis in freely moving mice measures dopamine release in the nucleus accumbens, linking behavioral changes to dopaminergic transmission .

How can researchers resolve contradictions in reported EC50 values for this compound across studies?

Q. Advanced

- Methodological Variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or assay conditions (pH, temperature) affect receptor-binding affinity. Standardize protocols using reference agonists (e.g., PCP for NMDA receptor studies) .

- Data Normalization : Express activity as % of maximal response relative to a positive control. Meta-analysis with mixed-effects models accounts for inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。